molecular formula C12H6ClFN2 B13007090 2-Chloro-4-(2-fluorophenyl)nicotinonitrile

2-Chloro-4-(2-fluorophenyl)nicotinonitrile

Cat. No.: B13007090
M. Wt: 232.64 g/mol
InChI Key: YQZQLDDXXCTZQD-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-fluorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6ClFN2 It is a derivative of nicotinonitrile, characterized by the presence of chlorine and fluorine atoms attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-fluorophenyl)nicotinonitrile typically involves the reaction of 2-fluorobenzonitrile with 2-chloronicotinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100-120°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-fluorophenyl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-4-(2-fluorophenyl)nicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-fluorophenyl)nicotinonitrile
  • 2-Chloro-4-(3-fluorophenyl)nicotinonitrile
  • 2-Chloro-4-(2-chlorophenyl)nicotinonitrile

Uniqueness

2-Chloro-4-(2-fluorophenyl)nicotinonitrile is unique due to the specific positioning of the fluorine atom on the aromatic ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to other similar compounds .

Properties

Molecular Formula

C12H6ClFN2

Molecular Weight

232.64 g/mol

IUPAC Name

2-chloro-4-(2-fluorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H6ClFN2/c13-12-10(7-15)8(5-6-16-12)9-3-1-2-4-11(9)14/h1-6H

InChI Key

YQZQLDDXXCTZQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=NC=C2)Cl)C#N)F

Origin of Product

United States

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